![molecular formula C19H24ClNO2S B13737911 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 14200-07-8](/img/structure/B13737911.png)
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C19H24ClNO2S . This compound is known for its unique structure, which includes a benzylsulfanyl group attached to a phenyl ring, an acetyl group, and a dimethylazanium moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves several steps. One common method includes the reaction of 2-(2-benzylsulfanylphenyl)acetic acid with a suitable reagent to form the acetylated intermediate. This intermediate is then reacted with dimethylazanium chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s biological activity by interacting with acetylation sites on proteins .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride include other benzylsulfanyl derivatives and acetylated compounds. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, compounds like 2-(benzylsulfanyl)benzoic acid and 2-(benzylsulfanyl)acetophenone have similar benzylsulfanyl groups but differ in their functional groups and overall reactivity .
Properties
CAS No. |
14200-07-8 |
|---|---|
Molecular Formula |
C19H24ClNO2S |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2S.ClH/c1-20(2)12-13-22-19(21)14-17-10-6-7-11-18(17)23-15-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H |
InChI Key |
ZRZOLLDYZHIBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)CC1=CC=CC=C1SCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


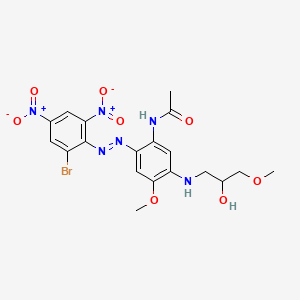

![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
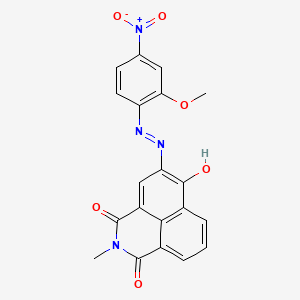
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)

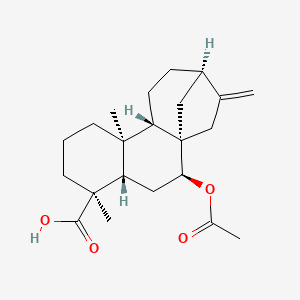
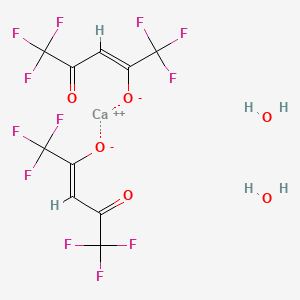
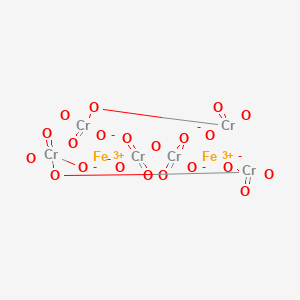


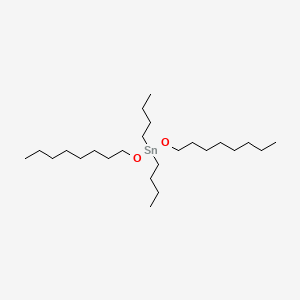
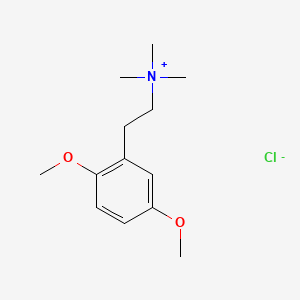
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)
